

# Technical Support Center: Overcoming Challenges in Serelaxin Clinical Trial Design

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Serelaxin |           |
| Cat. No.:            | B13411825 | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials involving **Serelaxin** for acute heart failure (AHF).

# **Frequently Asked Questions (FAQs)**

Q1: What was the primary reason for the failure of the RELAX-AHF-2 trial to meet its primary endpoints?

The RELAX-AHF-2 trial, a large, multicenter, randomized, double-blind, placebo-controlled, event-driven phase 3 trial, did not demonstrate a statistically significant benefit of **Serelaxin** over placebo for the co-primary endpoints.[1][2][3] Specifically, **Serelaxin** did not reduce cardiovascular death at 180 days or worsening heart failure at day 5.[1][3][4] While the earlier RELAX-AHF trial had shown promising results, including a reduction in dyspnea and a 37% reduction in all-cause and cardiovascular mortality at 180 days, these findings were not replicated in the larger confirmatory RELAX-AHF-2 trial.[2][3][5] The failure to confirm the mortality benefit seen in the initial trial was a key disappointment.[3][6]

Q2: How should patient selection be optimized for future **Serelaxin** or similar drug trials in AHF?

Careful patient selection is critical. The RELAX-AHF trials enrolled a specific population of AHF patients who were hospitalized with dyspnea, had congestion on chest radiograph, elevated natriuretic peptide levels, mild-to-moderate renal insufficiency, and a systolic blood pressure

### Troubleshooting & Optimization





(SBP) of ≥125 mmHg.[2][5][7] Patients were also required to be randomized within 16 hours of presentation.[2][8]

Troubleshooting Tip: The SBP inclusion criterion of >125 mmHg was intended to select patients who might benefit most from a vasodilator and to mitigate the risk of hypotension.[7]
 [9] However, this still represents a heterogeneous group.[7] Future trials could consider more refined hemodynamic profiling or biomarker-based stratification to identify patients most likely to respond to Serelaxin's mechanism of action. For example, patients with evidence of systemic vasoconstriction and endothelial dysfunction might be a more targeted population.

Q3: What are the key challenges in defining appropriate endpoints for AHF clinical trials?

Defining clinically meaningful and achievable endpoints is a major challenge in AHF trials.[10]

- Dyspnea: While patient-reported dyspnea is a key symptom of AHF, its subjective nature
  makes it a difficult primary endpoint. The RELAX-AHF trial used two different scales for
  dyspnea (Visual Analog Scale and Likert scale) and only one showed a significant
  improvement.[8][11]
- Mortality: Mortality as a primary endpoint, as used in RELAX-AHF-2, requires a large sample size and long follow-up period, making the trial costly and complex.[1][12] Furthermore, a short-term infusion of a drug like Serelaxin (48 hours) may not be sufficient to impact long-term mortality.[3]
- Worsening Heart Failure: This composite endpoint, often including the need for
  intensification of intravenous diuretics or mechanical ventilation, can be a valuable shorterterm endpoint. However, its components need to be clearly and objectively defined to ensure
  consistent reporting across trial sites.[2][13]

Q4: What is the proposed mechanism of action for **Serelaxin**, and how can this inform trial design?

**Serelaxin** is a recombinant form of human relaxin-2.[2][9] Its primary mechanism involves binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor.[11][14] This binding initiates several downstream signaling cascades:



- cAMP Pathway: Activation of adenylate cyclase, leading to increased cAMP and protein kinase A (PKA) activation. This results in vasodilation, reduced vascular resistance, and increased cardiac output.[14]
- Nitric Oxide (NO) Pathway: Upregulation of endothelial nitric oxide synthase (eNOS), leading to increased NO production and potent vasodilation.[14][15]
- Other Effects: **Serelaxin** also exhibits anti-fibrotic and anti-inflammatory properties and has been shown to increase the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[14][15]

This multifaceted mechanism suggests that trials should not only measure hemodynamic parameters but also incorporate biomarkers of endothelial function, inflammation, and organ protection.

# Troubleshooting Guides Issue: Difficulty in demonstrating a significant treatment effect on mortality.

### Possible Cause:

- A short-term infusion may not be sufficient to alter long-term mortality outcomes.
- The patient population may be too heterogeneous, diluting the treatment effect.
- The control group may have a lower-than-expected mortality rate.

#### **Troubleshooting Steps:**

- Consider Intermediate Endpoints: Focus on endpoints that reflect **Serelaxin**'s mechanism of action and are achievable in a shorter timeframe, such as improvement in renal function, reduction in biomarkers of organ damage, or improvement in hemodynamic parameters.
- Enrich the Study Population: Use biomarkers or clinical criteria to select a higher-risk population that may derive a greater benefit from the intervention.



 Adaptive Trial Designs: Consider an adaptive design that allows for modifications to the trial protocol based on interim analyses.

# Issue: High variability in patient-reported outcomes like dyspnea.

#### Possible Cause:

- Subjective nature of the assessment.
- Lack of standardized procedures for data collection across different sites.
- · Placebo effect.

### **Troubleshooting Steps:**

- Standardized Training: Provide rigorous and standardized training to all site personnel involved in assessing patient-reported outcomes.
- Objective Measures: Supplement subjective dyspnea scores with more objective measures
  of respiratory distress, such as respiratory rate or the need for oxygen supplementation.
- Blinding: Maintain strict blinding of both patients and investigators to minimize bias.

### **Data Presentation**

# Table 1: Comparison of Key RELAX-AHF and RELAX-AHF-2 Trial Designs



| Feature                 | RELAX-AHF                                                                                                              | RELAX-AHF-2                                                                                                                       |
|-------------------------|------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| Number of Patients      | 1,161                                                                                                                  | ~6,800 planned, 6,545<br>analyzed                                                                                                 |
| Primary Endpoints       | 1. Change in dyspnea (VAS AUC) through Day 52. Relief of dyspnea (Likert scale) at 6, 12, & 24 hrs                     | Cardiovascular death     through Day 1802. Worsening     heart failure through Day 5                                              |
| Key Secondary Endpoints | - CV death or rehospitalization<br>for HF/renal failure through<br>Day 60- Days alive and out of<br>hospital to Day 60 | - All-cause mortality through Day 180- CV death or HF/renal failure rehospitalization through Day 180- In-hospital length of stay |
| Serelaxin Dose          | 30 μg/kg/day for 48 hours                                                                                              | 30 μg/kg/day for 48 hours                                                                                                         |
| Key Inclusion Criteria  | SBP >125 mmHg, eGFR 30-75 mL/min/1.73m², hospitalized for AHF                                                          | SBP ≥125 mmHg, eGFR 25-75 mL/min/1.73m², hospitalized for AHF                                                                     |

Sources:[2][4][5][8]

Table 2: Key Outcomes of the RELAX-AHF-2 Trial

| Outcome                               | Serelaxin<br>Group | Placebo Group | Hazard Ratio<br>(95% CI) | P-value |
|---------------------------------------|--------------------|---------------|--------------------------|---------|
| CV Death at 180<br>Days               | 8.7%               | 8.9%          | 0.98 (0.83 - 1.15)       | 0.77    |
| Worsening HF at<br>5 Days             | 6.9%               | 7.7%          | 0.89 (0.75 - 1.07)       | 0.19    |
| All-Cause<br>Mortality at 180<br>Days | 11.2%              | 11.9%         | -                        | 0.39    |

Sources:[1][4]



# **Experimental Protocols**

### **Protocol: Biomarker Assessment in Serelaxin AHF Trials**

Objective: To assess the effect of **Serelaxin** on biomarkers of cardiac, renal, and hepatic damage, as well as congestion.

### Methodology:

- Patient Population: Patients enrolled in the clinical trial meeting the specified inclusion/exclusion criteria.
- Blood Sampling:
  - Collect blood samples at baseline (pre-infusion), and at specified time points during and after the 48-hour infusion (e.g., Day 2, Day 5, and Day 14).[16][17][18]
  - Process blood samples to obtain plasma or serum and store them under appropriate conditions (e.g., -80°C) until analysis.
- Biomarker Analysis:
  - Analyze samples for a panel of pre-specified biomarkers at a central laboratory to ensure consistency.[7][17]
  - Cardiac Damage: High-sensitivity cardiac troponin T (hs-TnT).[16][19]
  - Renal Damage/Function: Creatinine, cystatin-C, blood urea nitrogen (BUN), uric acid.[16]
     [17][18]
  - Hepatic Damage: Aspartate transaminase (AST) and alanine transaminase (ALT).[16][17]
     [19]
  - Congestion: N-terminal pro-brain natriuretic peptide (NT-proBNP).[7][16][17]
- Statistical Analysis:
  - Compare the changes in biomarker levels from baseline between the Serelaxin and placebo groups at each time point.



 Correlate changes in biomarker levels with clinical outcomes, such as mortality and rehospitalization rates.

# **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Serelaxin Signaling Pathway.





Click to download full resolution via product page

Caption: RELAX-AHF-2 Clinical Trial Workflow.





Click to download full resolution via product page

Caption: Relationship between Challenges and Solutions.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. Serelaxin in addition to standard therapy in acute heart failure: rationale and design of the RELAX-AHF-2 study [escholarship.org]
- 3. RELAX-AHF-2 Results on Serelaxin in Acute Heart Failure Published [medscape.com]
- 4. RELAXin in Acute Heart Failure-2 American College of Cardiology [acc.org]
- 5. Serelaxin in addition to standard therapy in acute heart failure: rationale and design of the RELAX-AHF-2 study PubMed [pubmed.ncbi.nlm.nih.gov]

### Troubleshooting & Optimization





- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Effects of serelaxin in subgroups of patients with acute heart failure: results from RELAX-AHF PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of the RELAXin in acute heart failure study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serelaxin, a 'Breakthrough' Investigational Intravenous Agent for Acute Heart Failure PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in Acute Heart Failure Clinical Management: Optimizing Care Despite Incomplete Evidence and Imperfect Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Decongestion and Outcomes in Patients Hospitalized for Acute Heart Failure: Insights From the RELAX-AHF-2 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Serelaxin? [synapse.patsnap.com]
- 15. Serelaxin in acute heart failure: Most recent update on clinical and preclinical evidence -PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of serelaxin on cardiac, renal, and hepatic biomarkers in the Relaxin in Acute Heart Failure (RELAX-AHF) development program: correlation with outcomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. End-organ protective effect of serelaxin in patients hospitalized for heart failure: Results of the biomarker substudy of Relaxin in Acute Heart Failure-2 (RELAX-AHF-2) PMC [pmc.ncbi.nlm.nih.gov]
- 18. End-organ protective effect of serelaxin in patients hospitalized for heart failure: Results of the biomarker substudy of Relaxin in Acute Heart Failure-2 (RELAX-AHF-2) PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Challenges in Serelaxin Clinical Trial Design]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13411825#overcoming-challenges-in-serelaxin-clinical-trial-design]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com